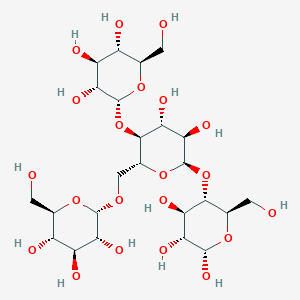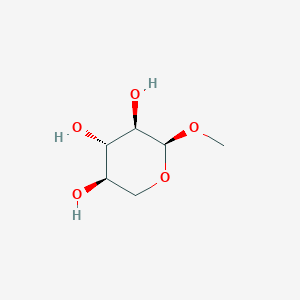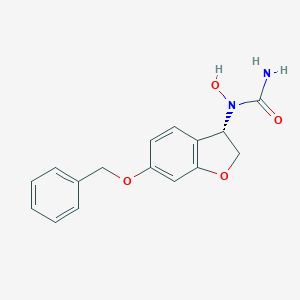
Stibine, chlorooxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stibine, chlorooxo- is a chemical compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is composed of antimony, hydrogen, and oxygen, and is known for its unique properties that make it useful in various laboratory experiments.
Mécanisme D'action
The mechanism of action of stibine, chlorooxo- is not well understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins, which can lead to the death of cells.
Effets Biochimiques Et Physiologiques
Stibine, chlorooxo- has been found to have a number of biochemical and physiological effects. For example, it has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, stibine, chlorooxo- has been found to induce apoptosis, or programmed cell death, in certain types of cells.
Avantages Et Limitations Des Expériences En Laboratoire
Stibine, chlorooxo- has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize, and is readily available. Additionally, it has a high degree of purity, which makes it useful for a wide range of experiments. However, there are also some limitations to the use of stibine, chlorooxo-. For example, it can be toxic to certain types of cells, which can limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research involving stibine, chlorooxo-. For example, researchers are exploring the potential use of this compound in the treatment of cancer and other medical conditions. Additionally, there is ongoing research into the mechanism of action of stibine, chlorooxo-, which could lead to the development of new drugs and treatments. Finally, researchers are also exploring new synthesis methods for stibine, chlorooxo-, which could improve its purity and usefulness in laboratory experiments.
Conclusion:
In conclusion, stibine, chlorooxo- is a chemical compound that has a wide range of potential applications in scientific research. Its unique properties make it useful in a variety of laboratory experiments, and it has shown promise in the treatment of certain medical conditions. As research into this compound continues, it is likely that new applications and uses will be discovered.
Méthodes De Synthèse
The synthesis of stibine, chlorooxo- involves the reaction of antimony trioxide with hydrochloric acid and hydrogen peroxide. This process results in the formation of stibine, chlorooxo- as a white crystalline powder.
Applications De Recherche Scientifique
Stibine, chlorooxo- is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, and is also used in the production of semiconductors and other electronic devices. Additionally, stibine, chlorooxo- has been found to be effective in the treatment of certain medical conditions.
Propriétés
Numéro CAS |
7791-08-4 |
|---|---|
Nom du produit |
Stibine, chlorooxo- |
Formule moléculaire |
ClHOSb |
Poids moléculaire |
174.22 g/mol |
InChI |
InChI=1S/ClH.O.Sb/h1H;; |
Clé InChI |
PDWVXNLUDMQFCH-UHFFFAOYSA-N |
SMILES |
O=[Sb].Cl |
SMILES canonique |
O=[Sb].Cl |
Autres numéros CAS |
7791-08-4 |
Synonymes |
SbOCl, Antimony chloride oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





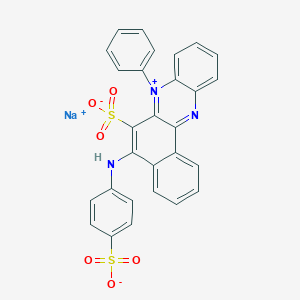

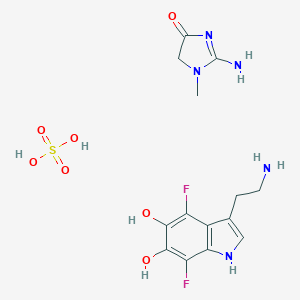
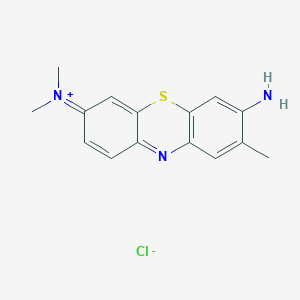

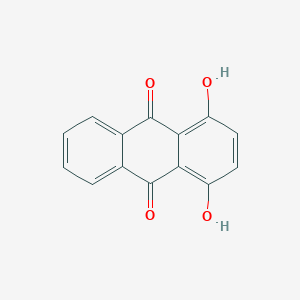
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)


